2-Amino-3-bromo-4-methylbenzoic acid

描述

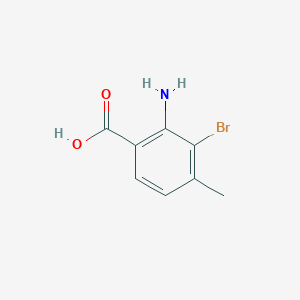

2-Amino-3-bromo-4-methylbenzoic acid (CAS: 320740-35-0) is a halogenated aromatic compound featuring a benzoic acid backbone substituted with amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups at positions 2, 3, and 4, respectively. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 244.06 g/mol. The carboxylic acid group enables hydrogen bonding and salt formation, while the bromo substituent offers reactivity in cross-coupling reactions.

属性

IUPAC Name |

2-amino-3-bromo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMCBXHLZRNCKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676804 | |

| Record name | 2-Amino-3-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320740-35-0 | |

| Record name | 2-Amino-3-bromo-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320740-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-Amino-3-bromo-4-methylbenzoic acid typically involves three key transformations:

- Introduction of the amino group at position 2 (ortho to the carboxyl group).

- Selective bromination at position 3.

- Retention/introduction of the methyl group at position 4.

These steps are generally achieved via sequential nitration, reduction, and halogenation reactions starting from appropriately substituted benzoic acid derivatives.

Preparation Methods

Starting Material Selection

- Commonly used starting materials include methyl-substituted benzoic acids such as m-toluic acid (3-methylbenzoic acid) or 4-methylbenzoic acid derivatives.

- The methyl group at position 4 is either already present in the starting material or introduced via methylation.

Stepwise Synthesis

Nitration to Introduce Nitro Group

- Objective: Introduce a nitro group at position 2 to later convert into an amino group.

- Typical Conditions:

- React m-toluic acid with concentrated nitric acid (60-75%) under controlled temperature to minimize over-nitration.

- This yields 2-nitro-3-methylbenzoic acid or related isomers depending on substitution pattern.

- Notes: The nitration must be regioselective to ensure substitution at the desired position adjacent to the carboxyl group.

Reduction of Nitro to Amino Group

- Objective: Convert the nitro group to an amino group.

- Typical Conditions:

- Catalytic hydrogenation using Pd/C catalyst in ethanol solvent under hydrogen atmosphere at 40-50 °C.

- Reaction time varies from 2-3 hours depending on scale and catalyst loading.

- Purity of the amino product typically exceeds 99%, with yields around 98-99%.

- Notes: This step is critical for introducing the amino group at position 2 with high purity.

Bromination at Position 3

- Objective: Introduce bromine selectively at position 3, ortho to the amino group and meta to the methyl group.

- Typical Reagents and Conditions:

- Use of brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

- Solvents such as N,N-dimethylformamide (DMF), chlorobenzene, or acetonitrile are preferred for their ability to dissolve substrates and control reaction rates.

- Reaction temperature generally maintained between 70-110 °C, often under reflux.

- Radical initiators like benzoyl peroxide may be added to facilitate bromination.

- Reaction times vary from 1 to 2 hours.

- Notes:

- The presence of the amino group can direct bromination regioselectively.

- Excess brominating agent ensures complete conversion but must be controlled to avoid polybromination.

- Post-reaction workup includes quenching with sodium bisulfite or ice water to precipitate the product.

Purification

- The crude product is filtered and washed with water or aqueous solvents to remove impurities.

- Recrystallization from solvents such as ethyl acetate or butyl acetate yields high-purity crystals.

- Melting points reported for similar compounds range around 238-243 °C, indicating high purity.

Representative Experimental Data (Adapted from Related Compounds)

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO3 (60-75%), controlled T | ~65-70 | - | Regioselective nitration at position 2 |

| Reduction | Pd/C, H2, ethanol, 40-50 °C, 2-3 h | 98-99 | >99 | High purity 2-amino-3-methylbenzoic acid |

| Bromination | NBS or Br2, DMF or chlorobenzene, 90-110 °C | 85-88 | >99 | Selective bromination at position 3 |

Detailed Research Findings and Notes

- The amino group’s ortho-directing effect facilitates selective bromination at position 3, avoiding substitution at the methylated position 4.

- Use of solvents like DMF improves bromination efficiency and product solubility.

- Radical initiators such as benzoyl peroxide improve bromination yield and selectivity.

- Temperature control is critical to prevent side reactions and over-bromination.

- The synthetic route is scalable and suitable for industrial production due to the availability of starting materials and straightforward reaction steps.

- Environmental considerations include minimizing bromine gas use by employing NBS and controlling reaction conditions to reduce waste.

化学反应分析

Types of Reactions

2-Amino-3-bromo-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

Bromination: Bromine (Br2) and iron(III) bromide (FeBr3)

Nitration: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3)

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl)

Coupling: Palladium catalysts and boronic acids

Major Products

Substitution: Formation of hydroxyl, alkoxy, or amino derivatives

Oxidation: Formation of nitro derivatives

Reduction: Formation of alkylamine derivatives

Coupling: Formation of biaryl compounds

科学研究应用

Medicinal Chemistry

2-Amino-3-bromo-4-methylbenzoic acid is utilized in the synthesis of various pharmaceutical compounds. It has been identified as a precursor for:

- Biphenyl Amides : These compounds have shown promise as p38 MAP kinase inhibitors, which are relevant in the treatment of inflammatory diseases and cancer .

- 2-Benzazepine Derivatives : This class of compounds has been explored for their potential as nonpeptide GPIIb/IIIa antagonists, which are important in preventing thrombosis .

Material Science

The compound is also significant in the field of polymer chemistry. Research indicates that it can be employed in the synthesis of:

- Fluorescent Polystyrene Sulfonate : Using atom transfer radical polymerization, this compound can be integrated into polystyrene matrices to create materials with fluorescent properties, useful in bioimaging and sensor applications .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate for synthesizing various derivatives with modified biological activities. For instance:

- O-Spiro C-Aryl Glucosides : These derivatives have been investigated for their inhibitory effects on sodium-dependent glucose co-transporter 2 (SGLT2), highlighting their potential in diabetes management .

Case Study 1: Synthesis of Biphenyl Amides

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers optimized a series of biphenyl amides derived from this compound. The structure-activity relationship (SAR) was elucidated, revealing that modifications to the amide group significantly influenced the potency against p38 MAP kinase .

Case Study 2: Fluorescent Polymers

A research article from Journal of Fluorescence demonstrated the successful incorporation of this compound into polystyrene sulfonate polymers, achieving high fluorescence yields. This work opens avenues for developing new materials for optical applications in sensors and imaging technologies .

作用机制

The mechanism of action of 2-Amino-3-bromo-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and bromine substituents can influence the compound’s binding affinity and specificity, affecting its biological activity.

相似化合物的比较

Structural Isomers and Derivatives

The compound exhibits high structural similarity (>0.93) to several positional isomers and derivatives (), including:

- 2-Amino-4-bromo-6-methylbenzoic acid (CAS: 206548-13-2, similarity: 0.95)

- 2-Amino-5-bromo-3-methylbenzoic acid (CAS: 20776-50-5, similarity: 0.93)

- 2-Amino-5-bromobenzoic acid (CAS: 5794-88-7, similarity: 0.93)

These isomers differ in the positions of the bromo and methyl groups, leading to distinct electronic and steric effects. For example, the bromo group at position 3 in the target compound creates a meta relationship with the carboxylic acid group, influencing acidity and hydrogen-bonding patterns.

Pyridine-Based Analogues

The comparison extends to heterocyclic analogues, such as 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7), which replaces the benzoic acid ring with a pyridine ring. This substitution reduces molecular weight (187.05 g/mol) and melting point (70–74°C) compared to benzoic acid derivatives, highlighting the role of the carboxylic acid group in enhancing intermolecular interactions.

Physical and Chemical Properties

Melting Points and Solubility

- 2-Amino-5-bromo-3-methylbenzoic acid: Similar melting behavior is expected, though the para-methyl group may slightly lower the melting point due to steric hindrance of crystal packing.

- 2-Amino-3-bromo-5-methylpyridine: Lower melting point (70–74°C) reflects weaker intermolecular forces in the absence of a carboxylic acid group.

Hydrogen Bonding and Crystal Packing

The carboxylic acid group in benzoic acid derivatives enables robust hydrogen-bonding networks, as described by graph set analysis. For instance, the -COOH group can act as both a donor and acceptor, forming dimers or chains. In contrast, pyridine analogues rely primarily on amino-bromo or van der Waals interactions, resulting in less stable crystals.

Cross-Coupling Reactions

The bromo group in 2-amino-3-bromo-4-methylbenzoic acid is reactive in Suzuki-Miyaura couplings, where its position meta to electron-donating groups (methyl, amino) may slow reactivity compared to para-substituted analogues. This property is critical in designing drug intermediates.

Pharmaceutical Relevance

The compound’s structural motifs align with bioactive molecules, such as kinase inhibitors. Its pyridine analogue (CAS: 40073-38-9) is listed in Biopharmacule’s catalog, suggesting utility in medicinal chemistry pipelines.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|---|

| This compound | 320740-35-0 | C₈H₈BrNO₂ | 244.06 | Not reported | 2 (NH₂, COOH) | 3 (COOH, NH₂) |

| 2-Amino-4-bromo-6-methylbenzoic acid | 206548-13-2 | C₈H₈BrNO₂ | 244.06 | Not reported | 2 | 3 |

| 2-Amino-5-bromo-3-methylbenzoic acid | 20776-50-5 | C₈H₈BrNO₂ | 244.06 | Not reported | 2 | 3 |

| 2-Amino-5-bromobenzoic acid | 5794-88-7 | C₇H₆BrNO₂ | 216.03 | Data needed | 2 | 3 |

| 2-Amino-3-bromo-5-methylpyridine | 17282-00-7 | C₆H₇BrN₂ | 187.05 | 70–74 | 1 (NH₂) | 2 (N) |

Research Findings and Implications

- Synthetic Challenges: Isomers with bromo groups ortho to the amino group may exhibit reduced stability due to intramolecular hydrogen bonding, complicating purification.

- Crystallography : SHELX software is widely used to resolve hydrogen-bonding patterns in these compounds, aiding in the design of co-crystals for enhanced bioavailability.

生物活性

2-Amino-3-bromo-4-methylbenzoic acid, with the molecular formula C8H8BrNO2, is an organic compound that has garnered attention for its potential biological activity. This compound features an amino group, a bromine atom, and a methyl group attached to a benzoic acid structure, which contributes to its diverse interactions in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. For instance, compounds similar to this compound have been shown to inhibit the growth of multidrug-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 16 μg/mL |

| 2-Amino-3-bromo-4-methylbenzoate | E. coli | 32 μg/mL |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Various Gram-positive and Gram-negative bacteria | 8–64 μg/mL |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism.

- Membrane Disruption : It can disrupt bacterial cell membranes, leading to cell lysis.

- Targeting DNA Synthesis : Similar compounds have been reported to interfere with DNA replication processes in bacteria .

Case Studies

A notable case study investigated the effects of this compound on biofilm formation in E. coli. The study demonstrated that treatment with this compound significantly reduced biofilm biomass by up to 70%, suggesting its potential as a therapeutic agent against biofilm-associated infections .

In another study focusing on cancer research, derivatives of this compound were examined for their ability to modulate kinase activity, which is crucial in cancer cell signaling pathways. The results indicated that certain derivatives could effectively inhibit specific kinases involved in tumor growth and proliferation .

Synthetic Pathways

The synthesis of this compound typically involves bromination and subsequent amination steps. Various synthetic routes have been developed to optimize yield and purity:

- Bromination of 4-Methylbenzoic Acid : This step introduces the bromine atom at the meta position relative to the carboxylic group.

- Amination : Following bromination, an amine is introduced through nucleophilic substitution reactions.

Applications in Medicinal Chemistry

The compound is being explored as a precursor for developing novel pharmaceuticals, particularly in the realm of antimicrobial agents and anticancer drugs. Its structural properties allow it to interact with various biological targets, making it a versatile candidate for drug design .

常见问题

Basic: What are the standard synthesis routes for 2-amino-3-bromo-4-methylbenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves halogenation and amination of a benzoic acid precursor. Bromination can be achieved using brominating agents like (N-bromosuccinimide) or in acidic media. For regioselective substitution, directing groups (e.g., methyl or amino) on the aromatic ring guide bromine placement. Post-bromination, amination via catalytic hydrogenation or Ullmann coupling may follow. Optimization requires monitoring reaction temperature (e.g., 0–60°C for bromination) and stoichiometry to minimize side products like di-brominated derivatives. Purity is validated via HPLC or .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Due to acute toxicity (oral LD ~300 mg/kg in rodents) and skin/eye irritation, use fume hoods, nitrile gloves, and safety goggles. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste. Storage requires airtight containers in cool (<25°C), dry conditions, segregated from oxidizers. Emergency rinsing (15+ minutes for eyes/skin) and immediate medical consultation are mandatory post-exposure .

Advanced: How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies intermolecular interactions. Graph-set analysis (e.g., Etter’s rules ) classifies hydrogen bonds into motifs like rings or chains. For ambiguous cases, compare experimental data with DFT-optimized structures (e.g., using Gaussian at B3LYP/6-31G* level). Discrepancies in bond angles or torsional parameters may indicate dynamic disorder or solvent inclusion, necessitating low-temperature (<150 K) data collection.

Advanced: How to design bioactivity assays for this compound targeting microbial enzymes?

Methodological Answer:

Use enzyme inhibition assays (e.g., β-lactamase or dihydrofolate reductase) with fluorogenic substrates (e.g., nitrocefin for β-lactamase). IC values are determined via dose-response curves (0.1–100 µM). Counteract false positives by running parallel assays with scrambled enzyme mutants. For antimicrobial activity (e.g., against E. coli), perform MIC (Minimum Inhibitory Concentration) tests in Mueller-Hinton broth, validating via time-kill kinetics .

Basic: Which analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

- Purity: HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection (λ = 254 nm). Purity >95% is acceptable for most studies.

- Structure: (DMSO-d, 400 MHz) to confirm substituent positions (e.g., methyl at δ 2.3 ppm, bromine deshielding adjacent protons). High-resolution MS (ESI+) validates molecular ion ([M+H] at m/z 230.0) .

Advanced: How to address contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer:

Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., Pd/C vs. CuI). Systematic DoE (Design of Experiments) can isolate critical factors. For example, varying bromination time (1–24 hrs) and temperature (RT vs. reflux) identifies optimal conditions. LC-MS monitors intermediate stability; quenching reactions at intervals reveals degradation pathways. Reproduce literature methods with strict inert atmosphere control (Ar/N) to exclude oxidative byproducts .

Basic: What are the environmental and disposal considerations for this compound?

Methodological Answer:

Classified as UN 2811 (Toxic Solid, 6.1), it requires incineration in EPA-approved facilities with alkaline scrubbers to neutralize HBr emissions. Avoid landfill disposal due to soil mobility (log ~1.5) and aquatic toxicity (LC <10 mg/L in Daphnia). Follow OSHA PEL (0.1 mg/m) and use activated carbon filters in lab venting systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。